2-(2-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide
Description
2-(2-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide , also known by its trade names Aquafen and Nuflor , is a synthetic veterinary antibiotic. It falls under the class of amphenicol antibiotics and is primarily used for the treatment of various diseases affecting both domestic and wild animals. Notably, it is employed in the management of bovine respiratory disease and foot rot. The compound exhibits potent antimicrobial properties .
Molecular Structure Analysis
The molecular formula of This compound is C12H14Cl2FNO4S , with a molecular weight of approximately 358.21 g/mol . The compound’s structure includes dichloroacetyl and fluoromethyl groups, as well as a piperazine ring. The presence of the methylsulfonyl moiety contributes to its pharmacological activity .
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-16-7-3-6-10-19(16)27-15-20(24)21-17-8-4-5-9-18(17)22-11-13-23(14-12-22)28(2,25)26/h3-10H,11-15H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWYJSCOQBVCMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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